molecular formula C10H9NO3S B11723885 Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate

Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B11723885
M. Wt: 223.25 g/mol
InChI Key: XWNAZWCHBHOWJO-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is a chemical compound with the molecular formula C10H9NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the condensation reaction between ethyl cyanoacetate and thiophene-2-carbaldehyde in the presence of a base such as piperidine. The reaction typically occurs in ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate
  • Ethyl 3-cyano-2-hydroxy-3-(furan-2-yl)prop-2-enoate
  • Ethyl 3-cyano-2-hydroxy-3-(pyridin-2-yl)prop-2-enoate

Uniqueness

Ethyl 3-cyano-2-hydroxy-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

ethyl 3-cyano-2-hydroxy-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)9(12)7(6-11)8-4-3-5-15-8/h3-5,12H,2H2,1H3

InChI Key

XWNAZWCHBHOWJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C#N)C1=CC=CS1)O

Origin of Product

United States

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